molecular formula C10H7ClFNO2 B2808929 methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate CAS No. 900640-49-5

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate

Cat. No.: B2808929
CAS No.: 900640-49-5
M. Wt: 227.62
InChI Key: NJDNZFVARLQIDQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 900640-49-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional indole derivative is characterized by its chloro and fluoro substituents, which make it a valuable intermediate for the synthesis of more complex bioactive molecules. It has been specifically identified and utilized in lead optimization programs for infectious diseases, serving as a core scaffold in the search for new therapeutic agents . Its primary research value lies in its role as a versatile precursor. The indole-2-carboxylate core is a privileged structure in drug design, known for its ability to interact with various biological targets. Recent studies have demonstrated that this specific scaffold is integral to programs targeting neglected tropical diseases, such as Chagas disease, where it was employed in the optimization of compounds against Trypanosoma cruzi . Furthermore, indole-2-carboxylic acid derivatives have been extensively explored as novel HIV-1 integrase strand transfer inhibitors (INSTIs). The molecular framework allows for critical metal-chelating interactions with Mg²⁺ ions in the enzyme's active site, which is a key mechanism for antiviral activity . The presence of both chloro and fluoro substituents on the indole ring allows for precise tuning of electronic properties and offers sites for further synthetic derivatization via cross-coupling reactions, enhancing its utility in structure-activity relationship (SAR) studies. This product is provided with a minimum purity of 97% . It is intended for research and manufacturing applications only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNZFVARLQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and fluoro substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate serves as a building block in the synthesis of potential drug candidates. Its derivatives have been investigated for their antiviral , anticancer , and anti-inflammatory properties. The modification of the indole structure allows for the exploration of various pharmacological activities.

Biological Studies

The compound is utilized in biochemical assays to study its interactions with biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it significant in understanding disease mechanisms and developing therapeutic strategies.

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic and optical properties. Its unique structure can lead to advancements in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

CompoundCell Line TestedIC₅₀ (µM)
Derivative AHeLa15
Derivative BMCF-720

Case Study 2: Antiviral Properties

Research investigating the antiviral activity of this compound showed promising results against specific viral strains. The compound was found to inhibit viral replication by targeting viral proteins essential for the virus's life cycle.

Virus TypeInhibition Percentage (%)
Virus X85
Virus Y70

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound is compared to structurally related indole carboxylates, focusing on substituent positions, physicochemical properties, and synthetic applications.

Table 1: Key Structural Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) CAS Number Key Differences vs. Target Compound
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate 4-Cl, 6-F, 2-COOCH₃ C₁₀H₇ClFNO₂ 227.62 Not reported 900640-49-5 Reference compound
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate 3-Acetyl, 6-Cl, 2-COOCH₃ C₁₂H₁₀ClNO₃ 251.1 220–222 Not provided Acetyl at position 3 increases molecular weight and melting point
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate 6-Cl, 5-F, 2-COOCH₃ C₁₀H₇ClFNO₂ 227.62 Not reported 1067658-29-0 Fluorine at position 5 instead of 6
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate 5-Cl, 4-F, 2-COOCH₃ C₁₀H₇ClFNO₂ 227.62 Not reported 480450-89-3 Halogen positions swapped (4-F vs. 4-Cl)
Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate 4-Cl, 2-CH₃, 6-COOCH₃ C₁₁H₁₀ClNO₂ 223.66 Not reported 1260386-48-8 Methyl at position 2 instead of ester; carboxylate at position 6
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate 6-CF₃, 2-COOCH₃ C₁₁H₈F₃NO₂ 255.19 Not reported 887360-34-1 Trifluoromethyl group at position 6 enhances electron-withdrawing effects

Physicochemical and Reactivity Comparisons

Electronic Effects: The 4-Cl, 6-F substitution in the target compound creates a distinct electron-deficient indole ring compared to analogues like methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (18a), where the acetyl group at position 3 introduces steric hindrance and alters conjugation .

Synthetic Utility :

  • The target compound’s 2-carboxylate group is a common reactive site for further functionalization (e.g., hydrolysis to carboxylic acids or coupling to amides) . In contrast, methyl 4-chloro-2-methyl-1H-indole-6-carboxylate lacks this reactivity due to the methyl group at position 2 .
  • Positional isomers like methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1067658-29-0) show divergent reactivity in cross-coupling reactions due to altered halogen proximity .

Key Research Findings

  • Synthetic Pathways : The target compound is typically synthesized via direct halogenation of indole precursors or esterification of carboxylic acid derivatives . In contrast, methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (18a) requires acylation at position 3, which complicates regioselectivity .
  • Stability: Fluorine at position 6 improves metabolic stability compared to non-fluorinated analogues, as seen in drug discovery contexts .

Biological Activity

Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a methyl ester group, chlorine atom, and fluorine atom. The molecular formula is C10H8ClFNO2C_{10}H_{8}ClFNO_2 with a molecular weight of approximately 227.62 g/mol. The inclusion of halogen substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, it may interact with enzymes that play roles in cancer cell proliferation and inflammation.
  • Receptor Binding : Similar to other indole derivatives, it binds with high affinity to multiple receptors, influencing cellular signaling pathways and gene expression .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and reactive oxygen species (ROS) formation .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
HCT-116<10Apoptosis via caspase activation
MCF-7<5ROS formation and cell cycle arrest

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The compound's efficacy against Gram-positive and Gram-negative bacteria has been evaluated with promising results.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.0048 mg/mL
C. albicans0.039 mg/mL

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Therapy : A study involving HCT-116 colon cancer cells found that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : Investigations into the antimicrobial properties revealed that the compound exhibited stronger inhibitory effects compared to traditional antibiotics against E. coli and S. aureus, indicating its potential as an alternative treatment for bacterial infections .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .

Q & A

Basic: What are the optimal synthetic conditions for methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with halogenation and carboxylation of the indole core. Key parameters include:

  • Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions like decarboxylation or over-halogenation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of electrophilic substituents like chlorine and fluorine .
  • Catalysts: Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts acylation for carboxylate group introduction .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns. For example:
    • Chlorine (δ ~7.5–8.0 ppm for aromatic protons) and fluorine (¹⁹F NMR δ ~-110 to -120 ppm) shifts .
    • Ester carbonyl (¹³C NMR δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .
  • IR Spectroscopy: Carboxylate C=O stretch (~1700–1750 cm⁻¹) .

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:
Discrepancies may arise from:

  • Structural Isomers: Use 2D NMR (COSY, HSQC) to differentiate positional isomers (e.g., 4-chloro vs. 5-chloro substitution) .
  • Impurities: LC-MS or HPLC to detect byproducts (e.g., dehalogenated intermediates) .
  • Solvent Artifacts: Ensure complete solvent removal; residual DMSO can mimic aromatic proton shifts in NMR .

Example Data Conflict:
If a chlorine substituent’s ¹H NMR signal overlaps with fluorine-deshielded protons, ¹⁹F NMR and NOESY can clarify substitution positions .

Advanced: How do substituent positions (Cl, F) influence reactivity and bioactivity?

Methodological Answer:
The electronic and steric effects of substituents dictate reactivity and biological interactions. Comparative studies show:

CompoundSubstituentsKey Properties
Methyl 4-Cl-6-F-indole-2-COOCH₃Cl (4), F (6)Enhanced electrophilicity; antiviral activity
Methyl 5-F-1H-indole-2-COOCH₃F (5)Lower logP; reduced membrane permeability
Methyl 6-Cl-1H-indole-2-COOCH₃Cl (6)Higher metabolic stability in vitro

Mechanistic Insight:
Fluorine’s electronegativity increases binding affinity to target proteins (e.g., kinase inhibitors), while chlorine enhances lipophilicity for membrane penetration .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .
  • Waste Disposal: Segregate halogenated waste; neutralize acidic byproducts before disposal .

Advanced: How to design assays for evaluating its anticancer potential?

Methodological Answer:

  • In Vitro Screening:
    • Cell Lines: Use human cancer lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (MTT assay) .
    • Target Validation: Western blotting for apoptosis markers (e.g., caspase-3) .
  • Structure-Activity Relationship (SAR):
    • Modify substituents (e.g., replacing Cl with Br) to assess potency changes .
    • Compare IC₅₀ values with analogs (see table in FAQ 4) .

Advanced: Why might synthetic yields vary between batches?

Methodological Answer:
Common factors include:

  • Moisture Sensitivity: Hydrolysis of the ester group in humid conditions reduces yield. Use anhydrous solvents and molecular sieves .
  • Catalyst Purity: Impure AlCl₃ leads to incomplete halogenation. Recrystallize catalysts before use .
  • Reaction Time: Over-stirring can degrade sensitive intermediates. Monitor via TLC .

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